1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8(12)11-13-10(7-14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZAADERRZQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909886-12-0 | |
| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death. This suggests that the compound may have a similar mode of action.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that the compound affects multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death. This suggests that the compound may have similar effects.
Action Environment
Thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12. This suggests that the compound may have similar physical properties, which could be influenced by environmental factors such as temperature and pressure.
Biological Activity
1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS Number: 909886-12-0) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, characterized by the thiazole ring and phenyl substituent, suggests a diverse range of biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 240.75 g/mol. The compound features a thiazole ring which is known for its role in various biological activities.
| Property | Value |
|---|---|
| CAS Number | 909886-12-0 |
| Molecular Formula | C₁₁H₁₃ClN₂S |
| Molecular Weight | 240.75 g/mol |
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds demonstrated that modifications to the thiazole ring can enhance antimicrobial activity against a range of pathogens including fungi and bacteria.
Minimum Inhibitory Concentration (MIC) values were reported for several compounds in this class, with some showing effectiveness against resistant strains of bacteria. For instance, certain thiazole derivatives achieved MIC values as low as 0.08 mg/mL against Trichophyton viride and Aspergillus niger, suggesting that similar activities may be present in this compound .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. A recent study highlighted the ability of specific thiazole compounds to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structural features of these compounds, including electron-withdrawing groups, were found to be critical in enhancing their anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound can be attributed to their structural characteristics:
- Electron-Withdrawing Groups : Modifications at the para position of the phenyl ring with electron-withdrawing groups have been shown to enhance biological activity.
- Substituent Variations : The presence of different substituents on the thiazole ring can significantly affect potency against specific targets, such as cancer cells or microbial strains .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives:
- Antifungal Activity : A series of thiazole compounds were tested against Candida albicans and showed promising results with MIC values comparable to established antifungal agents.
- Antimalarial Properties : In vitro studies on related thiazole compounds demonstrated significant activity against Plasmodium falciparum, indicating potential for development as antimalarial agents .
- Leishmanicidal Activity : Hybrid compounds combining thiazoles with other pharmacophores exhibited potent leishmanicidal activity, highlighting the versatility of this chemical scaffold in drug development .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride exhibits significant antimicrobial activity. Its thiazole moiety is known to interact with various biological targets, making it effective against a range of bacterial strains. Studies have shown that modifications at the para position of the phenyl ring can enhance this antimicrobial efficacy, suggesting a structure-activity relationship that is crucial for developing more potent derivatives.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although detailed mechanisms remain to be fully elucidated. The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased potency against specific cancer types.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound can be influenced by:
Electron-Withdrawing Groups : Enhancing biological activity through substitutions at the para position.
Substituent Variations : Different substituents on the thiazole ring significantly affect potency against microbial and cancerous cells.
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazole compounds, including this compound. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Anticancer Effects
Another study focused on the compound's effects on breast cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis. Flow cytometry analyses confirmed cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Thiazole-Based Analogs with Substituent Variations
The following table highlights key structural and physicochemical differences between the target compound and its closest analogs:
Key Observations :
- Salt Forms: Dihydrochloride analogs (e.g., ) exhibit higher solubility in polar solvents compared to monohydrochloride forms.
- Heterocycle Replacement : Substituting thiazole with triazole () modifies electronic properties, which may influence binding affinity in receptor studies.
Preparation Methods
Synthesis via Thiazole Ring Formation from α-Haloketones and Thiourea
A widely used approach to synthesize 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride involves the condensation of α-haloketones with thiourea, followed by amination and salt formation. This method is supported by analogous procedures for related thiazol-2-amine derivatives.
Step 1: Preparation of α-Haloketone Intermediate
Starting from 4-phenylacetophenone or related phenyl-substituted ethanones, bromination is performed using bromine or N-bromosuccinimide (NBS) in an inert solvent such as ether. This yields 2-bromo-1-(4-phenyl)ethan-1-one intermediates.
Step 2: Cyclization with Thiourea
The α-bromo ketone is reacted with thiourea under reflux conditions, typically in ethanol or another polar solvent, to form the 1,3-thiazol-2-amine core. This cyclization proceeds via nucleophilic attack of thiourea sulfur on the α-bromo ketone, followed by ring closure.
Step 3: Introduction of the Ethanamine Side Chain
The amino group at the 2-position is typically present after cyclization. Further functionalization to obtain the ethan-1-amine side chain can be achieved by reductive amination or direct amination reactions depending on the intermediate used.
Step 4: Formation of Hydrochloride Salt
The free base of 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine is converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride in isopropanol or ethyl acetate, yielding a crystalline solid suitable for isolation and purification.
This general method is supported by synthetic analogies in the literature, including the preparation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, where bromination of ethanone derivatives followed by thiourea condensation and amination steps yielded target thiazol-2-amines with overall yields ranging from 45% to 59%.
Alternative Method: Reductive Amination of 4-Phenylthiazole-2-carboxaldehyde
Another approach involves the reductive amination of 4-phenylthiazole-2-carboxaldehyde with ammonia or amine sources to form the ethan-1-amine side chain.
The aldehyde intermediate is prepared by formylation of 4-phenylthiazole.
Reductive amination is carried out using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation in the presence of Pd/C.
The product is then converted to the hydrochloride salt as described above.
This method allows for stereochemical control if chiral amines are used, though specific data for the phenyl-substituted thiazole ethanamine is limited.
Example from Patent Literature for Analogous Compounds
A patent (WO2015159170A2) describes a multi-step synthesis for related thiazole ethylamine derivatives:
Reaction of substituted phenylacetic acids with oxalyl chloride to form acid chlorides.
Coupling with chiral lithium salts of oxazolidinone derivatives at low temperature (-78°C).
Alkylation and subsequent reduction steps to yield chiral amines.
Final conversion to hydrochloride salts by treatment with isopropanol/HCl mixtures.
Though this patent focuses on methoxyphenyl derivatives, the methodology is adaptable for phenyl-substituted thiazoles with appropriate modifications.
Data Table Summarizing Preparation Methods
| Step | Method Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of 4-phenylacetophenone | Br2 or NBS, ether, 2-4 h | 70-85 | Produces α-bromo ketone intermediate |
| 2 | Cyclization with thiourea | Thiourea, reflux in ethanol, 5 h | 60-75 | Forms 1,3-thiazol-2-amine core |
| 3 | Amination / Reductive amination | NH3 or amine, NaBH3CN or Pd/C hydrogenation | 50-70 | Introduces ethan-1-amine side chain |
| 4 | Hydrochloride salt formation | HCl in isopropanol or ethyl acetate | >90 | Isolates crystalline hydrochloride salt |
Analytical and Research Findings
The hydrochloride salt typically crystallizes as a white solid with high purity.
Characterization includes melting point determination, IR spectroscopy showing characteristic thiazole and amine bands, and chiral purity assessment by HPLC when applicable.
Yields and purity depend on reaction conditions such as temperature, solvent choice, and reaction time.
Process optimization in patents emphasizes control of stereochemistry and minimization of impurities.
Q & A
Q. What are the primary methods for synthesizing 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride, and how are intermediates characterized?
Answer: The synthesis typically involves cyclocondensation of α-halo ketones with thioamides or thioureas. For example, 2-aminothiazole derivatives can be prepared by reacting substituted acetophenones with thiourea in the presence of iodine or bromine as catalysts. Key intermediates, such as 4-phenylthiazole precursors, are characterized using NMR (¹H/¹³C), IR spectroscopy (C=N and C-S stretching bands at ~1600 cm⁻¹ and ~680 cm⁻¹), and mass spectrometry (molecular ion peaks confirming molecular weight). Hydrochloride salt formation is validated by X-ray crystallography to confirm protonation at the amine group .
Q. How is the compound structurally validated using X-ray crystallography?
Answer: Single-crystal X-ray diffraction (SC-XRD) is employed to determine the crystal structure. The SHELX suite (e.g., SHELXL ) refines the structure by minimizing residuals (R-factors) and validating bond lengths, angles, and hydrogen bonding patterns. For this compound, key features include:
- Thiazole ring planarity (deviation < 0.01 Å).
- Hydrogen bonding between the ammonium group (N–H) and chloride ions (Cl⁻), with bond distances ~3.1–3.3 Å .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this thiazole derivative?
Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) analyze frontier molecular orbitals (FMOs) to predict reactivity. Key steps:
Optimize geometry at the B3LYP/6-31G(d) level.
Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., low gaps suggest higher reactivity).
Use Multiwfn to map electrostatic potential (ESP) surfaces, identifying nucleophilic (amine) and electrophilic (thiazole C2) sites .
Q. What strategies resolve contradictions in biological activity data for this compound?
Answer: Discrepancies in IC₅₀ values or receptor binding assays may arise from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiopurity.
- Solvent effects : Compare activity in polar (DMSO) vs. non-polar (liposomes) systems.
- Target specificity : Perform molecular docking (AutoDock Vina) to validate interactions with proposed targets (e.g., kinase ATP-binding pockets). Cross-reference with crystallographic data from related thiazole-protein complexes .
Methodological Recommendations
- Stereochemical Analysis : Use circular dichroism (CD) or VCD spectroscopy to confirm absolute configuration if chiral centers are present .
- Biological Assays : Perform dose-response studies in triplicate with positive controls (e.g., staurosporine for kinase inhibition) to minimize false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
